molecular formula C6H10N2O3S B12669138 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- CAS No. 54266-54-5

1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)-

Cat. No.: B12669138
CAS No.: 54266-54-5
M. Wt: 190.22 g/mol
InChI Key: BIUDRDFWXSAGJK-ALCCZGGFSA-N
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Description

1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- is a heterocyclic compound that contains an oxathiolane ring

Preparation Methods

The synthesis of 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. This process can be carried out without solvents at room temperature or with heating in a solvent-free environment . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- can be compared with other similar compounds such as 1,3-Oxathiolan-4-one, 5-methyl-, O-[(dimethylamino)carbonyl]oxime, (Z)-. These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

CAS No.

54266-54-5

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

[(Z)-1,3-oxathiolan-4-ylideneamino] N,N-dimethylcarbamate

InChI

InChI=1S/C6H10N2O3S/c1-8(2)6(9)11-7-5-3-10-4-12-5/h3-4H2,1-2H3/b7-5-

InChI Key

BIUDRDFWXSAGJK-ALCCZGGFSA-N

Isomeric SMILES

CN(C)C(=O)O/N=C\1/COCS1

Canonical SMILES

CN(C)C(=O)ON=C1COCS1

Origin of Product

United States

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